4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
The exact mass of the compound this compound is 451.08954 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(4-bromophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O2/c1-13-10-11-25-19(12-13)27-23(29)20-14(2)26-17-4-3-5-18(28)22(17)21(20)15-6-8-16(24)9-7-15/h6-12,21,26H,3-5H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZCEGCKTRWFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361195-62-2 | |
| Record name | 4-(4-BROMOPHENYL)-2-METHYL-N-(4-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic molecule with potential pharmacological properties. Its structural features suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 452.36 g/mol. The presence of a bromophenyl group and a pyridinyl moiety indicates potential interactions with biological receptors.
Antitumor Activity
Research indicates that quinoline derivatives exhibit significant antitumor activity. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like bromine enhances the cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against colon and lung cancer cell lines .
Anticonvulsant Properties
Compounds with quinoline structures have also been evaluated for anticonvulsant activity. The mechanism often involves modulation of neurotransmitter systems or ion channels. Some derivatives have been reported to provide significant protection in animal models of epilepsy, indicating potential therapeutic applications in seizure disorders .
Antimicrobial Effects
The biological activity of quinoline derivatives often extends to antimicrobial properties. Studies have shown that certain structural modifications can lead to enhanced activity against bacterial strains, suggesting that this compound may also possess similar antimicrobial effects .
Case Studies and Research Findings
- Anticancer Activity : A study on related quinoline derivatives demonstrated that modifications to the phenyl and pyridine rings significantly affected their cytotoxicity against cancer cell lines such as HCT-15 (colon carcinoma) and NCI-H322 (lung cancer). The most active compounds had IC50 values below 1 µM .
- Neuroprotective Effects : In a neuropharmacological study, compounds similar to the target molecule were assessed for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that these derivatives could significantly reduce cell death in vitro .
- Antimicrobial Screening : A series of quinoline derivatives were tested against various bacterial strains, including MRSA and E. coli. The findings revealed that specific substitutions on the quinoline core enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
